Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
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Overview
Description
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a fluorophenyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the ethyl acetate moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride: This compound has a similar structure but with a different position of the fluorine atom, which may affect its reactivity and applications.
Mthis compound: This compound has a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C14H16ClFN2O3 |
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Molecular Weight |
314.74 g/mol |
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H15FN2O3.ClH/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11;/h4-7,16H,3,8H2,1-2H3;1H |
InChI Key |
WTKCMSDUUKOCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C.Cl |
Origin of Product |
United States |
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